2-Bromo-2-propylpentanoic acid ethyl ester

Description

Significance of α-Bromoesters as Synthetic Intermediates

α-Bromoesters, a class of α-haloesters, are recognized as fundamentally important intermediates in organic synthesis. wikipedia.org Their utility stems from the presence of a bromine atom on the carbon adjacent to the ester's carbonyl group, which activates the molecule for a variety of transformations. This structural feature allows them to participate in the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

One of the most classic applications of α-bromoesters is the Reformatsky reaction, where they react with a carbonyl compound (an aldehyde or ketone) in the presence of zinc metal to form β-hydroxy esters. testbook.com They are also key reactants in the Darzens reaction, which involves the condensation with a ketone or aldehyde in the presence of a base to yield α,β-epoxy esters, also known as glycidic esters. wikipedia.org Furthermore, the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups at the α-position. wikipedia.org This versatility makes α-bromoesters indispensable tools for synthetic chemists aiming to build complex molecular frameworks.

Structural Context and Derivatization Potential of 2-Bromo-2-propylpentanoic Acid Ethyl Ester

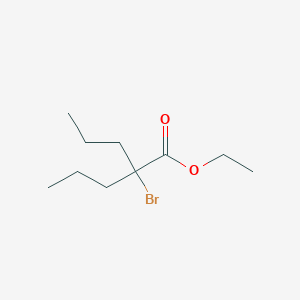

The structure of this compound is distinguished by a tertiary alkyl halide center, where the α-carbon is bonded to two propyl groups, a bromine atom, and an ethyl carboxylate group. This sterically congested environment influences its reactivity. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, likely proceeding through an SN1 mechanism due to the steric hindrance and the stability of the resulting tertiary carbocation. stackexchange.com

The derivatization potential is significant:

Nucleophilic Substitution: The bromide can be displaced by various nucleophiles to introduce new functionalities at the quaternary center.

Ester Manipulation: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-2-propylpentanoic acid, or transesterified. This carboxylic acid can then be converted into other derivatives such as amides or acid chlorides.

Elimination Reactions: Under appropriate basic conditions, elimination of hydrogen bromide could potentially occur, although this may be less favored than substitution depending on the reaction conditions.

The presence of the two propyl groups provides lipophilicity and a specific steric profile to the molecules synthesized from this intermediate.

Overview of Research Trajectories for Related Chemical Entities

Research involving chemical entities structurally related to this compound often focuses on the synthesis of bioactive molecules and functional materials. A prominent related compound is 2-propylpentanoic acid, also known as Valproic acid, which is synthesized by methods such as the alkylation of cyanoacetic ester with propylbromide. chemicalbook.comgoogle.com Derivatives of Valproic acid are explored for their biological activities. nih.gov

Simpler α-bromoesters also serve as crucial intermediates in various industries. For instance, Ethyl 2-bromopropionate is a key intermediate for numerous herbicides and fungicides. google.comgoogle.com Similarly, Ethyl 2-bromo-2-methylpropanoate (B8525525) (also known as Ethyl α-bromoisobutyrate) is used in the synthesis of pharmaceuticals and other fine chemicals. nih.gov The synthesis of these compounds is often achieved through direct bromination of the corresponding ester or acid, frequently using reactions like the Hell-Volhard-Zelinsky halogenation. wikipedia.orgresearchgate.net Research in this area is often directed towards developing more efficient, selective, and environmentally benign synthetic methods for these valuable intermediates. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-2-propylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-4-7-10(11,8-5-2)9(12)13-6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMXLQNYBNGQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454370 | |

| Record name | 2-BROMO-2-PROPYLPENTANOIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99174-91-1 | |

| Record name | 2-BROMO-2-PROPYLPENTANOIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 2 Propylpentanoic Acid Ethyl Ester

Synthetic Pathways via Carboxylic Acid Precursors

A traditional and reliable approach to synthesizing α-bromoesters often begins with the corresponding carboxylic acid. This multi-step process involves the α-bromination of the carboxylic acid followed by esterification.

The direct synthesis of 2-bromo-2-propylpentanoic acid ethyl ester can be efficiently achieved from its carboxylic acid precursor, 2-bromo-2-propylpentanoic acid. This transformation is a standard esterification reaction.

A primary route to obtain the necessary precursor, 2-bromo-2-propylpentanoic acid, is through the Hell-Volhard-Zelinsky (HVZ) reaction. This classic method involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. The reaction proceeds via the formation of an acyl bromide, which then tautomerizes to an enol. This enol subsequently reacts with bromine at the α-position. The resulting α-bromo acyl bromide can then be hydrolyzed to yield the desired α-bromo carboxylic acid.

An alternative to using elemental bromine, which can be hazardous to handle, involves the use of N-halosuccinimides (NXS) as halogen sources. These reagents are often used under milder conditions. organic-chemistry.org

Once 2-bromo-2-propylpentanoic acid is synthesized, it can be converted to its ethyl ester.

The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. masterorganicchemistry.comorganic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid (2-bromo-2-propylpentanoic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is often removed as it is formed, for instance, by azeotropic distillation. organic-chemistry.org

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product. masterorganicchemistry.comorganic-chemistry.org

| Reaction | Reagents and Conditions | Product |

| Hell-Volhard-Zelinsky | 2-propylpentanoic acid, Br₂, PBr₃ (cat.) | 2-bromo-2-propylpentanoic acid |

| Fischer Esterification | 2-bromo-2-propylpentanoic acid, Ethanol (B145695), H₂SO₄ (cat.), Heat | This compound |

Novel Synthetic Approaches and Optimized Procedures

Recent advancements in organic synthesis have led to the development of more efficient and selective methods for the preparation of α-bromoesters, which can be applied to the synthesis of this compound.

Modern synthetic chemistry often seeks to replace stoichiometric reagents with catalytic alternatives to improve atom economy and reduce waste. Catalytic methods for the α-halogenation of carbonyl compounds have been developed. For instance, various Lewis acids and organocatalysts can be employed to facilitate the reaction between an ester and a bromine source.

One approach involves the direct α-bromination of the parent ester, ethyl 2-propylpentanoate. This can be achieved by generating an enolate intermediate using a suitable base, which then reacts with an electrophilic bromine source like N-bromosuccinimide (NBS). However, careful control of reaction conditions is necessary to avoid polybromination and other side reactions.

Instead of starting from the carboxylic acid, one could envision a route starting from ethyl 2-propylpentanoate. The direct α-bromination of this ester can be accomplished using a variety of reagents. For example, the use of bromodimethylsulfonium bromide has been shown to be effective for the regioselective α-monobromination of 1,3-keto esters. organic-chemistry.org

Another innovative approach involves rendering the α-position of amides electrophilic through an umpolung transformation, which allows for the use of halogen nucleophiles. organic-chemistry.org While this is demonstrated for amides, similar principles could potentially be adapted for esters.

| Method | Starting Material | Key Reagents | Advantage |

| Direct α-Bromination | Ethyl 2-propylpentanoate | Base (e.g., LDA), NBS | Fewer reaction steps |

| Catalytic α-Bromination | Ethyl 2-propylpentanoate | Catalyst, Bromine Source | Milder conditions, higher selectivity |

Analogous Synthetic Routes for Related α-Bromoester Systems

The synthesis of this compound can be understood within the broader context of preparing α-bromoesters. Many of the methodologies described are applicable to a wide range of substrates.

For example, the synthesis of ethyl 2-bromopropionate often involves the esterification of 2-bromopropionyl chloride with anhydrous ethanol. google.com The acyl chloride itself is prepared from propionic acid. This highlights a common strategy of activating the carboxylic acid as an acyl halide before esterification, which can be more rapid and irreversible than Fischer esterification.

In another example, the synthesis of 2-bromo-2-methyl-cyclopropanecarboxylic acid ethyl ester is achieved through the reaction of an alkene with ethyl diazoacetate in the presence of a rhodium catalyst. orgsyn.org While the substrate is different, this demonstrates a powerful method for constructing functionalized ester systems.

The synthesis of various α-bromo-substituted β-amino acid esters has been achieved through a one-pot synthesis of α-bromoacrylic acid esters followed by a Michael addition with secondary cyclic amines. researchgate.net This illustrates how α-bromoesters serve as versatile intermediates in the synthesis of more complex molecules.

These analogous routes underscore the versatility of synthetic methods available for producing α-bromoesters, providing a toolbox of reactions that can be adapted for the specific synthesis of this compound.

Rhodium-Catalyzed Cyclopropanation in Related Bromoester Synthesis

Rhodium-catalyzed reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon bonds. Specifically, the decomposition of diazo compounds by rhodium catalysts to form metal-bound carbenes is a highly effective strategy for the synthesis of cyclopropanes. nih.gov While not a direct route to this compound, the principles of rhodium-catalyzed reactions are relevant in the synthesis of complex esters.

One of the most prominent applications is the cyclopropanation of alkenes. nih.govnih.gov Chiral rhodium complexes are widely used as catalysts in these reactions to achieve high enantioselectivity. nih.gov A notable example involves the preparation of 2-bromo-2-methyl-cyclopropanecarboxylic acid ethyl ester, which has been synthesized in high yields using a rhodium diacetate catalyst. orgsyn.org This highlights the utility of rhodium catalysis in constructing strained ring systems containing a bromoester moiety.

The general mechanism involves the reaction of a diazo compound with an alkene in the presence of a rhodium catalyst. nih.gov For instance, rhodium(II) carboxylates are effective catalysts for the cyclopropanation of Z-olefins with ethyl diazoacetate. researchgate.net The choice of ligands on the rhodium catalyst can significantly influence the diastereoselectivity of the reaction. nih.gov For example, dirhodium tetraoctanoate can be used, though in some cases, β-hydride elimination can be a competing pathway. nih.gov More sterically demanding carboxylate ligands, such as triphenylacetate (TPA), have been found to not only suppress this side reaction but also impart high diastereoselectivity. nih.gov

While the direct application to a non-cyclic structure like this compound is not straightforward, the underlying principles of C-C bond formation and functional group tolerance demonstrated in rhodium-catalyzed bromoester synthesis are of significant academic interest.

Reformatsky-Type Reactions in β-Hydroxy Ester Formation

The Reformatsky reaction is a classic organic reaction that provides a reliable method for the synthesis of β-hydroxy esters. wikipedia.orgiitk.ac.in This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orgiitk.ac.in The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is formed by the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester. wikipedia.orgiitk.ac.in

A significant advantage of the Reformatsky reaction is that the organozinc reagents are less reactive than Grignard reagents or lithium enolates, which prevents undesired side reactions such as nucleophilic addition to the ester group. wikipedia.org This allows for the selective formation of the β-hydroxy ester. The reaction is typically carried out in an inert solvent like diethyl ether or tetrahydrofuran (THF).

The general mechanism proceeds in several steps:

Formation of the Organozinc Reagent: Zinc metal inserts into the carbon-halogen bond of the α-haloester. wikipedia.org

Enolate Formation: The initial product can dimerize and rearrange to form zinc enolates. wikipedia.org

Coordination and C-C Bond Formation: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc, leading to a six-membered chair-like transition state. A new carbon-carbon bond is then formed. wikipedia.org

Workup: An acidic workup removes the zinc to yield the final β-hydroxy ester. wikipedia.org

While the direct product is a β-hydroxy ester, this methodology is relevant to the synthesis of branched esters. For instance, a branched α-bromoester could potentially be used as the starting material. The resulting β-hydroxy ester could then undergo further transformations. The versatility of the Reformatsky reaction is demonstrated by its broad substrate scope, which includes aldehydes, ketones, and even imines and nitriles. wikipedia.org Various metals other than zinc, such as indium, have also been employed.

Table 1: Metals and Promoters in Reformatsky-Type Reactions

| Metal/Promoter | Substrates | Notes |

| Zinc | Aldehydes, Ketones, α-Halo esters | The classic and most common metal used. wikipedia.orgiitk.ac.in |

| Indium | Aldehydes, α-Halo esters | Can offer different reactivity and selectivity. |

| Samarium(II) iodide | Iodoacetic acid, Carbonyl compounds | Used in an aldol-type variation. researchgate.net |

| Low-valent Iron or Copper | Aldehydes, α-Halo esters | Prepared in situ via reduction of Fe(III) or Cu(II) salts. organic-chemistry.org |

| Titanocene(III) | Aldehydes, α-Halo esters | Promotes Reformatsky additions. organic-chemistry.org |

Principles of Malonic Ester Synthesis Applied to Branched α-Bromoesters

The malonic ester synthesis is a versatile and widely used method for preparing carboxylic acids. wikipedia.orglibretexts.org The synthesis starts with a malonic acid ester, typically diethyl malonate, which is alkylated at the α-carbon. wikipedia.org The resulting substituted malonic ester is then hydrolyzed and decarboxylated to yield a substituted acetic acid. wikipedia.org

The key to the malonic ester synthesis is the high acidity of the α-hydrogens of the malonic ester, which are flanked by two carbonyl groups. This allows for easy deprotonation by a relatively mild base, such as sodium ethoxide, to form a stable enolate. organic-chemistry.orgmasterorganicchemistry.com This enolate is a good nucleophile and readily undergoes SN2 reaction with an alkyl halide to form a C-C bond. masterorganicchemistry.com

The general steps of the malonic ester synthesis are:

Enolate Formation: A base deprotonates the α-carbon of the malonic ester. masterorganicchemistry.com

Alkylation: The enolate reacts with an alkyl halide in an SN2 reaction. masterorganicchemistry.com This step can be repeated with a different alkyl halide to introduce a second substituent. wikipedia.org

Hydrolysis and Decarboxylation: The dialkylated ester is then hydrolyzed to a dicarboxylic acid, which upon heating, readily undergoes decarboxylation to yield the final carboxylic acid. libretexts.orgmasterorganicchemistry.com

To synthesize a branched α-bromoester like this compound using principles from this synthesis, one could envision a modified approach. A dialkylated malonic ester, specifically diethyl 2,2-dipropylmalonate, would be a key intermediate. This intermediate could be synthesized by sequentially alkylating diethyl malonate with propyl bromide. The subsequent challenge would be the selective monobromination at the α-position followed by decarboxylation.

A significant consideration in the alkylation step is the potential for dialkylation. wikipedia.org To achieve monoalkylation, an excess of the malonic ester can be used. organic-chemistry.org For the synthesis of a di-substituted product like the precursor to 2-bromo-2-propylpentanoic acid, sequential deprotonation and alkylation steps are necessary. wikipedia.org

Table 2: Key Reagents in Malonic Ester Synthesis

| Reagent | Function |

| Diethyl malonate | Starting material, source of the -CH(COOEt)₂ group. wikipedia.org |

| Sodium ethoxide | Base for deprotonation to form the enolate. libretexts.org |

| Alkyl halide | Electrophile for the SN2 alkylation step. masterorganicchemistry.com |

| Aqueous acid | For hydrolysis of the ester to the carboxylic acid. masterorganicchemistry.com |

| Heat | Promotes decarboxylation of the dicarboxylic acid. wikipedia.org |

Reactivity and Chemical Transformations of 2 Bromo 2 Propylpentanoic Acid Ethyl Ester

Elimination Reactions Leading to Unsaturated Ester Derivatives

Elimination reactions of 2-Bromo-2-propylpentanoic acid ethyl ester are a key method for introducing unsaturation into the carbon skeleton, leading to the formation of 2-propyl-2-pentenoic acid ethyl ester. These reactions are typically facilitated by the action of a base, which abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the bromine atom.

The dehydrobromination of this compound is commonly achieved through an E2 (bimolecular elimination) mechanism, particularly when strong, sterically hindered bases are employed. In this concerted, single-step reaction, the base removes a β-hydrogen, and simultaneously, the carbon-bromine bond cleaves, and a new π-bond is formed. The rate of this reaction is dependent on the concentrations of both the substrate and the base.

The choice of base and reaction conditions is critical in directing the outcome of the reaction and minimizing competing substitution reactions (SN2). Strong, non-nucleophilic bases are preferred to favor elimination.

Table 1: Common Bases for E2 Elimination

| Base | Formula | Characteristics |

| Potassium tert-butoxide | KOtBu | A strong, sterically hindered base that is highly effective for promoting elimination over substitution. |

| Sodium ethoxide | NaOEt | A strong base that can also act as a nucleophile, potentially leading to a mixture of elimination and substitution products. |

| 1,8-Diazabicycloundec-7-ene | DBU | A non-nucleophilic, sterically hindered amidine base often used for promoting E2 reactions. |

The elimination of HBr from this compound can theoretically lead to the formation of two geometric isomers: the E-isomer and the Z-isomer of 2-propyl-2-pentenoic acid ethyl ester. The relative orientation of the propyl groups around the newly formed double bond distinguishes these stereoisomers.

The formation of a mixture of E and Z isomers has been noted in synthetic procedures aimed at producing derivatives of valproic acid. For instance, a process for preparing the E isomer of 2-propyl-2-pentenoic acid can result in a product contaminated with the Z isomer nih.gov. The characterization and quantification of these isomers are typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and gas chromatography (GC).

The regioselectivity of the elimination reaction is governed by the nature of the substrate and the base used. In the case of this compound, both β-carbons are part of propyl groups and are chemically equivalent, meaning only one constitutional isomer of the alkene can be formed.

However, the stereoselectivity, the preference for the formation of either the E or Z isomer, is influenced by several factors:

Steric Hindrance of the Base: Bulky bases, such as potassium tert-butoxide, tend to favor the formation of the thermodynamically more stable trans (or E) isomer, where the larger substituent groups are on opposite sides of the double bond to minimize steric strain. This is an application of Zaitsev's rule , which predicts the formation of the more substituted (and generally more stable) alkene.

Nature of the Leaving Group: While bromine is a good leaving group, the stereochemical outcome can also be influenced by its interaction with the base and the developing transition state.

Solvent: The polarity and protic nature of the solvent can influence the transition state of the elimination reaction and thus the E/Z ratio.

Table 2: Predicted Major Isomer based on Base Strength and Steric Hindrance

| Base | Steric Hindrance | Predicted Major Isomer | Governing Principle |

| Sodium ethoxide | Low | E-isomer | Zaitsev's Rule |

| Potassium tert-butoxide | High | E-isomer (potentially with higher selectivity) | Zaitsev's Rule, minimized steric interactions in the transition state |

It is important to note that while Zaitsev's rule is a good predictor, the actual E/Z ratio can be influenced by subtle electronic and steric factors in the transition state. In some cases, particularly with very bulky bases or specific substitution patterns, the less substituted alkene (Hofmann product) can be favored. However, for this compound, the formation of the more stable E-isomer is generally expected to be the major pathway.

Nucleophilic Substitution Reactions at the α-Carbon Center

The electrophilic nature of the α-carbon in this compound, bonded to the electron-withdrawing bromine atom, makes it susceptible to attack by nucleophiles. These reactions proceed via a nucleophilic substitution mechanism, where the nucleophile replaces the bromide ion. Given the tertiary nature of the α-carbon, these reactions can proceed through either an SN1 or SN2 pathway, or a combination thereof, depending on the reaction conditions and the nature of the nucleophile. However, due to steric hindrance at the tertiary carbon, the SN2 pathway is generally disfavored.

The formation of new carbon-carbon bonds at the α-position is a valuable transformation for creating more complex molecular architectures. This can be achieved by reacting this compound with carbon-based nucleophiles.

One common method for alkylation involves the use of organocuprates (Gilman reagents), which are known to be effective for coupling with alkyl halides, including tertiary ones. For example, the reaction with lithium dimethylcuprate, ((CH₃)₂CuLi), would be expected to yield ethyl 2,2-dipropylpropanoate.

Another approach is the alkylation of enolates . While direct alkylation of an enolate with a tertiary alkyl halide like this compound is prone to elimination, this substrate can itself be used as an electrophile in reactions with enolates derived from other carbonyl compounds, such as in the malonic ester synthesis . This would involve the reaction of the enolate of diethyl malonate with this compound to form a tetra-ester, which can then be further manipulated.

The bromine atom can also be displaced by heteroatom nucleophiles to form ethers and amines.

Ether Formation: The Williamson ether synthesis provides a route to ethers. This involves the reaction of an alkoxide with an alkyl halide. In this context, this compound would be reacted with an alkoxide, such as sodium ethoxide. However, as mentioned previously, with a strong base like sodium ethoxide, elimination is a significant competing reaction. To favor substitution, a less basic, more nucleophilic alkoxide or phenoxide might be employed under carefully controlled conditions.

Amine Formation: The synthesis of α-amino esters can be achieved through the reaction of this compound with ammonia or primary or secondary amines. The reaction of α-halo esters with amines is a known method for producing α-amino acid derivatives. Given the steric hindrance of the substrate, these reactions may require elevated temperatures or the use of catalysts, such as copper salts, which have been shown to facilitate the amination of hindered tertiary alkyl α-bromoamides. The direct reaction with ammonia would be expected to yield ethyl 2-amino-2-propylpentanoate, a derivative of the amino acid valine.

Table 3: Examples of Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product | Reaction Type |

| Alkyl | Lithium dimethylcuprate | Ethyl 2,2-dipropylpropanoate | C-C bond formation |

| Alkoxide | Sodium methoxide | Ethyl 2-methoxy-2-propylpentanoate | C-O bond formation (Ether) |

| Amine | Ammonia (NH₃) | Ethyl 2-amino-2-propylpentanoate | C-N bond formation (Amine) |

It is crucial to consider that for all nucleophilic substitution reactions with this compound, the potential for the competing E2 elimination reaction must be carefully managed through the selection of appropriate reagents and reaction conditions.

Ester Hydrolysis and Subsequent Functional Group Interconversions

The presence of the ester functional group in this compound allows for its conversion into a carboxylic acid through hydrolysis. This transformation is a gateway to a variety of other functional groups, making the resulting carboxylic acid a versatile synthetic intermediate.

The ethyl ester of 2-bromo-2-propylpentanoic acid can be hydrolyzed to its corresponding carboxylic acid, 2-bromo-2-propylpentanoic acid, under either acidic or basic conditions. wikipedia.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: This process involves heating the ester with a dilute acid, such as hydrochloric or sulfuric acid, in the presence of excess water. chemguide.co.uk The reaction is reversible, and the use of a large volume of water helps to drive the equilibrium towards the formation of the carboxylic acid and ethanol (B145695). chemguide.co.uk

Alkaline Hydrolysis (Saponification): A more common and often more efficient method for ester hydrolysis is saponification. chemguide.co.uk This reaction is carried out by heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemguide.co.uksci-hub.se Unlike acid-catalyzed hydrolysis, this reaction is irreversible because the carboxylic acid is deprotonated by the base to form a carboxylate salt. wikipedia.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. chemguide.co.uk The saponification of 2-bromo-2-propyl-pentanoic acid ethyl ester has been used as a step in the synthesis of 2-propyl-2-pentenoic acid. sci-hub.se

| Hydrolysis Type | Reagents | Key Conditions | Products | Characteristics |

|---|---|---|---|---|

| Acid-Catalyzed | Dilute H₂SO₄ or HCl, Water | Heat (reflux) | 2-Bromo-2-propylpentanoic acid + Ethanol | Reversible reaction; requires excess water to favor product formation. chemguide.co.uk |

| Alkaline (Saponification) | NaOH or KOH solution | Heat (reflux), followed by acidification (e.g., with HCl) | Sodium 2-bromo-2-propylpentanoate + Ethanol, then 2-Bromo-2-propylpentanoic acid | Irreversible reaction; generally proceeds to completion. wikipedia.orgchemguide.co.uk |

Once 2-bromo-2-propylpentanoic acid is formed, its carboxylic acid functional group serves as a handle for a wide range of chemical transformations. The conversion of carboxylic acids into other functional groups is a fundamental aspect of organic synthesis. For instance, valproic acid (2-propylpentanoic acid), a structurally similar compound, can be derivatized to enhance its detectability for analysis, a common strategy for carboxylic acids lacking a chromophore. oup.comnih.gov

Common derivatization reactions for the carboxylic acid moiety include:

Esterification: The carboxylic acid can be re-esterified with different alcohols under acidic conditions (Fischer esterification) to yield a variety of esters.

Amide Formation: Reaction with amines, often in the presence of a coupling agent or after conversion to an acyl chloride, produces amides.

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride, which is a precursor for many other functional groups.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, although this requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). harvard.edu

| Target Functional Group | Typical Reagents | General Reaction Type |

|---|---|---|

| Ester | Alcohol (R'-OH), Acid catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Amide | Amine (R'R''NH), Coupling agent (e.g., DCC) or conversion to acyl chloride first | Acylation |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl substitution |

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃•THF) | Reduction |

Reduction Chemistry of the Ester and Halide Functionalities

The two primary functional groups of this compound, the ester and the alkyl bromide, are both susceptible to reduction. The challenge and utility in synthetic chemistry lie in achieving selective reduction of one group in the presence of the other.

The reduction of an ester to a primary alcohol is a common transformation. However, many powerful reducing agents that readily reduce esters, such as lithium aluminum hydride (LiAlH₄), can also reduce alkyl halides. harvard.edu Therefore, achieving selective reduction of the ester group in this compound requires milder or more selective reagents.

Lithium borohydride (LiBH₄) is a reagent known for its ability to selectively reduce esters in the presence of other functional groups like carboxylic acids and amides. harvard.edu Its reactivity towards alkyl halides is generally lower than that of LiAlH₄, offering a potential route for selective ester reduction.

Sodium borohydride (NaBH₄) is typically not reactive enough to reduce esters. acs.orgresearchgate.net However, its reactivity can be enhanced by additives such as lithium chloride (LiCl) or calcium chloride (CaCl₂), or by performing the reaction at higher temperatures, which may allow for the reduction of the ester. researchgate.net

Catalytic Hydrosilylation , using a borane catalyst, has emerged as a method for the partial reduction of esters to aldehydes or their acetal equivalents with high selectivity, even in the presence of halide substituents. acs.org This method demonstrates tolerance for α-halogenated esters. acs.org

| Reducing Agent | Selectivity Profile | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Non-selective; reduces both esters and alkyl halides. harvard.edu | Primary alcohol (and potential debromination) | Too powerful for selective ester reduction in this substrate. |

| Lithium Borohydride (LiBH₄) | Selectively reduces esters over some other functional groups. harvard.edu | Primary alcohol | Offers a possibility for selective reduction of the ester. harvard.edu |

| Sodium Borohydride (NaBH₄) + Additive (e.g., CaCl₂) | Generally unreactive with esters, but reactivity can be enhanced. researchgate.net | Primary alcohol | The presence of an α-bromo group may influence reactivity. |

| Borane Catalysts (with silanes) | Highly selective for ester reduction to acetals/aldehydes. acs.org | Acetal or Aldehyde | Tolerates α-halogen substituents. acs.org |

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom, yielding ethyl 2-propylpentanoate. This transformation is valuable for removing the halogen after it has served its synthetic purpose.

Several methods can be employed for reductive dehalogenation:

Catalytic Hydrogenation: This method involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This is a common method for removing halogens.

Radical-Based Reductions: Reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) are highly effective for the reductive dehalogenation of alkyl halides.

Photoreductants: Hantzsch esters have been shown to be effective photoreductants for the selective debromination of α-bromo ketones, suggesting a potential application for α-bromo esters as well. researchgate.net

Tertiary Amines: In some cases, tertiary amines like N,N-diethylaniline have been used to effect dehydrohalogenation, leading to an unsaturated product, or in the case of α-bromo ketones, reductive debromination. sci-hub.sechimia.ch Heating 2-bromo-2-propyl-pentanoic acid ethyl ester with N,N-diethylaniline results in dehydrobromination to form 2-propyl-2-pentenoic acid ethyl ester. sci-hub.se

| Method | Typical Reagents | Potential Outcome for Substrate |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Ethyl 2-propylpentanoate |

| Radical-Based Reduction | Tributyltin hydride (Bu₃SnH), AIBN | Ethyl 2-propylpentanoate |

| Dehydrobromination | N,N-Diethylaniline, Heat | 2-Propyl-2-pentenoic acid ethyl ester sci-hub.se |

Stereochemical Considerations and Elucidation for Transformation Products of 2 Bromo 2 Propylpentanoic Acid Ethyl Ester

Stereoisomerism in Unsaturated Ester Derivatives

The elimination of hydrogen bromide from 2-Bromo-2-propylpentanoic acid ethyl ester leads to the formation of 2-propyl-2-pentenoic acid ethyl ester, an unsaturated ester that can exist as geometric isomers.

E/Z Isomerism in 2-Propyl-2-pentenoic Acid Ethyl Esterlibretexts.orglookchem.com

The presence of a carbon-carbon double bond in 2-propyl-2-pentenoic acid ethyl ester gives rise to E/Z isomerism, a form of stereoisomerism. libretexts.org The 'E' (entgegen) and 'Z' (zusammen) notation is used to unambiguously describe the stereochemistry of the alkene. libretexts.org This is determined by assigning priorities to the substituent groups on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules. If the higher-priority groups are on opposite sides of the double bond, the isomer is designated as 'E'. If they are on the same side, it is the 'Z' isomer. libretexts.org

In the case of 2-propyl-2-pentenoic acid ethyl ester, the carbons of the double bond are C2 and C3. At C2, the substituents are a propyl group (-CH2CH2CH3) and an ethyl ester group (-COOCH2CH3). At C3, the substituents are a propyl group (-CH2CH2CH3) and a hydrogen atom (-H).

The formation of both E and Z isomers of 2-propyl-2-pentenoic acid is known, and they can exist as a mixture. caymanchem.comsimsonpharma.comscbt.com The E isomer is often the major product in certain synthetic routes. google.comgoogle.com

Factors Influencing Geometric Isomer Ratios in Elimination Productslibretexts.org

The ratio of E to Z isomers in the elimination products of this compound is influenced by several factors, primarily related to the reaction mechanism (E1 or E2) and the reaction conditions. chemistry.coachlumenlearning.comlibretexts.org

Strength of the Base: The strength of the base is a critical factor in determining whether the elimination proceeds via an E1 or E2 mechanism. chemistry.coach Strong, sterically hindered bases tend to favor the E2 mechanism, which can lead to a higher proportion of the thermodynamically more stable E isomer (Zaitsev's rule). chemistry.coachlumenlearning.com Weaker bases may favor the E1 pathway, which proceeds through a carbocation intermediate and can also result in a mixture of isomers. chemistry.coachlumenlearning.com

Reaction Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. lumenlearning.com Increased temperature can also influence the isomer ratio, often favoring the more stable E isomer.

Solvent: The polarity of the solvent can influence the reaction pathway. Protic solvents can favor E1 reactions by stabilizing the carbocation intermediate. libretexts.org

Stereochemistry of the Starting Material: While this compound itself is achiral, the stereochemical outcome of E2 reactions is highly dependent on the anti-periplanar arrangement of the leaving group (bromine) and the abstracted proton. The conformation of the starting material can therefore influence the E/Z ratio of the product.

Advanced Spectroscopic Methods for Stereochemical Assignment

The definitive determination of the E/Z configuration of the resulting 2-propyl-2-pentenoic acid ethyl ester isomers relies on advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Elucidationlookchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for elucidating the structure of organic molecules, including the stereochemistry of alkenes. nih.govyoutube.com Both ¹H and ¹³C NMR spectroscopy provide valuable information for distinguishing between E and Z isomers. nih.govnih.gov

In ¹H NMR spectroscopy, the chemical shift of the vinylic proton (the proton on the double bond) is a key indicator. The spatial arrangement of the substituents relative to the vinylic proton leads to different shielding and deshielding effects, resulting in distinct chemical shifts for the E and Z isomers. youtube.comyoutube.com For instance, in one documented synthesis of ethyl 2-propyl-2-pentenoate, the resulting E isomer, contaminated with a small amount of the Z isomer, was characterized by NMR spectroscopy. google.com

¹³C NMR spectroscopy can also be used, as the chemical shifts of the carbon atoms in the double bond and the adjacent carbons are sensitive to the geometric configuration. nih.gov

Application of Chiral Auxiliaries and Shift Reagents in NMR Studieslookchem.com

To further aid in the stereochemical assignment, especially in complex cases or when dealing with enantiomers, chiral auxiliaries and chiral shift reagents can be employed in NMR spectroscopy. libretexts.orgnih.gov

Chiral Auxiliaries: These are chiral molecules that are covalently attached to the molecule of interest, forming diastereomers. Diastereomers have different physical properties, including distinct NMR spectra, which allows for their differentiation and, consequently, the determination of the stereochemistry of the original molecule. nih.gov

Chiral Shift Reagents: These are typically lanthanide-based complexes that can reversibly bind to basic sites in a molecule. libretexts.org When a chiral shift reagent complexes with a chiral molecule, it forms diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum. This allows for the separation of signals from enantiomers, enabling the determination of enantiomeric purity. libretexts.org While 2-propyl-2-pentenoic acid ethyl ester itself is not chiral, these reagents are invaluable in the broader context of stereochemical analysis of related chiral compounds.

The combination of these advanced NMR techniques provides a robust methodology for the unambiguous assignment of the E and Z configurations of the unsaturated ester derivatives of this compound.

Mechanistic Investigations of Reactions Involving 2 Bromo 2 Propylpentanoic Acid Ethyl Ester

Detailed Mechanistic Pathways of Elimination Reactions

Elimination reactions of 2-bromo-2-propylpentanoic acid ethyl ester can proceed via two primary mechanisms: the bimolecular (E2) and unimolecular (E1) pathways. The predominance of one mechanism over the other is largely influenced by the strength of the base and the nature of the solvent.

Role of Base Strength and Solvent Effects

The E2 mechanism is generally favored by the use of strong, sterically hindered bases. For example, employing a base such as potassium tert-butoxide in a non-polar aprotic solvent like tert-butanol (B103910) would steer the reaction towards the E2 pathway. The potency of the base is a critical factor, as stronger bases are more effective at abstracting a β-hydrogen in the concerted, rate-determining step of the E2 reaction.

The choice of solvent also plays a crucial role in directing the reaction pathway. Polar aprotic solvents, which can effectively solvate cations but not anions, can enhance the strength of anionic bases, thereby promoting the E2 mechanism. Conversely, polar protic solvents, such as ethanol (B145695) or water, are adept at solvating both the base and the leaving group, which tends to favor the E1 mechanism. In the E1 pathway, the rate-limiting step is the unimolecular ionization of the alkyl halide to form a carbocation intermediate. A polar protic solvent stabilizes this intermediate and the departing bromide ion, thus facilitating the reaction.

The interplay of these factors in the E1 and E2 competition is summarized below.

| Factor | Favors E2 | Favors E1 |

| Base | Strong, sterically hindered base | Weak base |

| Solvent | Polar aprotic | Polar protic |

| Concentration | High concentration of base | Low concentration of base |

Transition State Analysis for Isomer Selectivity

The E2 elimination of this compound can yield two different alkene isomers due to the presence of two types of β-hydrogens. The abstraction of a β-hydrogen can lead to the formation of either ethyl 2-propylpent-2-enoate (the Zaitsev product) or ethyl 2-propyl-1-pentenoate (the Hofmann product).

The regioselectivity of the E2 reaction is dictated by the steric properties of the base. In line with Zaitsev's rule, the use of small, unhindered bases like ethoxide or hydroxide (B78521) results in the preferential abstraction of a proton from the more substituted β-carbon. This leads to the formation of the more thermodynamically stable, more substituted alkene. The transition state leading to the Zaitsev product is lower in energy due to the stabilizing effect of the greater number of alkyl substituents on the developing double bond.

In contrast, employing a bulky, sterically demanding base such as potassium tert-butoxide favors the formation of the Hofmann product. The large size of the base hinders its approach to the more sterically crowded internal β-hydrogen, leading to the abstraction of a proton from the less substituted and more accessible terminal methyl group. This results in the formation of the less thermodynamically stable, but kinetically favored, Hofmann product. In this case, the transition state for the Hofmann elimination is lower in energy due to reduced steric strain.

Mechanistic Understanding of Nucleophilic Substitutions and Rearrangements

Alongside elimination, this compound can also undergo nucleophilic substitution reactions, which primarily proceed through the SN1 mechanism due to the tertiary nature of the α-carbon.

SN1 vs. SN2 Mechanisms at the Tertiary α-Carbon

The α-carbon in this compound is tertiary, meaning it is bonded to three other carbon atoms. This significant steric hindrance effectively blocks the backside attack required for an SN2 reaction. stackexchange.com As a result, nucleophilic substitution on this substrate occurs almost exclusively via the SN1 mechanism. stackexchange.comechemi.com

The SN1 mechanism is a two-step process:

Formation of a Carbocation: The carbon-bromine bond breaks heterolytically, with the bromine atom retaining both electrons to form a bromide ion and a tertiary carbocation. This is the slow, rate-determining step. echemi.com

Nucleophilic Attack: A nucleophile then attacks the planar carbocation. This attack can occur from either face of the carbocation.

Factors that favor the SN1 reaction include the use of a weak nucleophile and a polar protic solvent, which helps to stabilize the carbocation intermediate and the leaving group.

Potential for Rearrangement Pathways

The tertiary carbocation formed during the SN1 reaction of this compound is already relatively stable. In this specific molecular structure, a 1,2-hydride or 1,2-alkyl shift would not lead to a more stable carbocation. Consequently, rearrangement pathways, such as the Wagner-Meerwein rearrangement, are not expected to be a significant competing reaction for this particular substrate under typical SN1 conditions. The primary substitution product is therefore expected to be the result of direct nucleophilic attack on the initially formed tertiary carbocation.

Application of Computational Chemistry for Mechanistic Insights

While specific computational studies on this compound are not extensively reported in the scientific literature, computational chemistry offers powerful tools to investigate the mechanisms of its reactions. For instance, Density Functional Theory (DFT) calculations could be employed to:

Model Transition States: The geometries and energies of the transition states for both the E2 (for both Zaitsev and Hofmann pathways) and SN1 reactions could be calculated. This would provide quantitative insights into the activation barriers for each pathway and help predict the major products under different conditions.

Analyze Solvent Effects: By using implicit or explicit solvent models, the role of the solvent in stabilizing intermediates and transition states can be investigated, further clarifying the competition between the E1/E2 and SN1 pathways.

Investigate Reaction Dynamics: Molecular dynamics simulations could offer a more detailed view of the reaction trajectories and the role of individual solvent molecules throughout the reaction process.

Such computational approaches would be invaluable in complementing experimental findings and providing a deeper, more quantitative understanding of the mechanistic landscape of this and related tertiary alkyl halides.

Density Functional Theory (DFT) Studies of Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. sumitomo-chem.co.jprsc.org It is widely applied in chemistry to study reaction mechanisms, predict the geometries of transition states, and determine the energies of reaction intermediates. sumitomo-chem.co.jpresearchgate.netvub.be In principle, DFT calculations could provide significant insights into the reactivity of this compound.

For analogous, though structurally different, α-bromo esters, DFT has been used to elucidate reaction pathways. For instance, studies on the reactions of other bromoalkyl compounds have utilized DFT to map potential energy surfaces, identify transition state structures, and calculate activation energies. researchgate.net Such analyses for this compound would be expected to clarify the energetics of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways. The sterically hindered nature of the tertiary α-carbon in this compound suggests that a carbocation intermediate, characteristic of SN1 and E1 reactions, would be a key species for computational investigation.

A hypothetical DFT study would likely involve modeling the reaction of this compound with various nucleophiles and bases. The calculations would aim to determine the relative energies of the reactants, transition states, and products for each potential reaction channel.

Table 1: Hypothetical DFT-Calculated Parameters for Reaction Intermediates of this compound

| Intermediate/Transition State | Reaction Pathway | Calculated Parameter | Hypothetical Value (kcal/mol) |

| Carbocation Intermediate | SN1/E1 | Gibbs Free Energy of Formation | Data not available |

| SN2 Transition State | SN2 | Activation Energy | Data not available |

| E2 Transition State | E2 | Activation Energy | Data not available |

This table is for illustrative purposes only. The values are hypothetical and are not based on published experimental or computational data.

Prediction of Reaction Outcomes and Selectivity

The prediction of reaction outcomes and selectivity for a given substrate like this compound is a central theme in organic synthesis. The competition between substitution and elimination reactions is a classic example where selectivity is crucial. For tertiary alkyl halides such as this ester, both SN1 and E1 reactions are generally expected to be prominent, particularly with weak nucleophiles/bases in polar protic solvents.

Computational models, often built upon data from DFT calculations and experimental results, can be employed to predict these outcomes. nih.gov These models can take into account various factors, including the nature of the nucleophile/base, the solvent, and the reaction temperature. For example, a strong, sterically hindered base would be expected to favor elimination over substitution. Conversely, a weak, non-basic nucleophile would likely favor substitution.

The regioselectivity of elimination (in cases where different β-hydrogens are available) and the stereoselectivity of substitution and elimination reactions are also key aspects that could be predicted. While no specific predictive models for this compound have been reported, general principles of physical organic chemistry provide a qualitative framework. The significant steric hindrance around the α-carbon would likely disfavor SN2 reactions.

Table 2: Factors Influencing Reaction Selectivity for this compound

| Factor | Favoring Substitution (SN1) | Favoring Elimination (E1/E2) |

| Nucleophile/Base | Weakly basic, good nucleophile | Strong, non-nucleophilic base |

| Solvent | Polar protic | Less polar, aprotic |

| Temperature | Lower temperatures | Higher temperatures |

This table represents general principles and is not based on specific experimental data for the title compound.

Advanced Applications of 2 Bromo 2 Propylpentanoic Acid Ethyl Ester in Complex Organic Synthesis

Role as a Key Intermediate in Multi-Step Synthetic Sequences

2-Bromo-2-propylpentanoic acid ethyl ester serves as a valuable building block in multi-step synthetic pathways. pharmaffiliates.com Its utility stems from the reactivity of the carbon-bromine bond and the ester group, which allow for sequential chemical transformations. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups at the α-position.

This compound's structure is particularly suited for creating sterically hindered centers, a common challenge in organic synthesis. The presence of two propyl groups on the same carbon that bears the bromine and the ester functionality provides a specific and complex scaffold. Synthetic chemists can leverage this pre-built core, modifying it through a series of reactions to achieve a target molecule with high precision. For instance, the ester can be hydrolyzed to a carboxylic acid, which can then undergo further reactions, while the bromine can be replaced or eliminated to introduce unsaturation. This dual reactivity makes it an efficient intermediate, reducing the number of steps required to build complex molecular architectures compared to starting with simpler, unfunctionalized precursors. orgsyn.orglibretexts.orgyoutube.com

Precursor to Pharmacologically Relevant Scaffolds and Analogues

The chemical framework of this compound is closely related to several molecules of pharmacological interest, positioning it as a key precursor in their synthesis.

One of the most significant applications of this bromoester is as a direct precursor in the synthesis of Valproic Acid and its derivatives. Valproic Acid, chemically known as 2-propylpentanoic acid, is a widely used anticonvulsant and mood-stabilizing drug. epo.orgmedworksmedia.comnih.gov The carbon skeleton of this compound is identical to that of Valproic Acid, with the addition of the bromo and ethyl ester groups.

The synthesis of Valproic Acid from this intermediate involves two primary transformations:

Reductive Debromination: The bromine atom is removed and replaced with a hydrogen atom. This can be achieved using various reducing agents common in organic synthesis.

Ester Hydrolysis: The ethyl ester group is hydrolyzed to a carboxylic acid, typically under acidic or basic conditions. csfarmacie.cz

This synthetic route is an alternative to traditional methods that may involve the alkylation of ethyl cyanoacetate (B8463686) or ethyl acetoacetate (B1235776) with propyl halides. epo.orggoogle.com Using this compound can offer advantages in terms of reaction control and yield, as the core carbon structure is already assembled. molbase.com

While direct use of this compound in nucleoside analogue synthesis is not extensively documented, its structural class—α-bromoesters—is fundamentally important in this area. nih.gov Related compounds, such as ethyl 2-bromoisobutyrate and other α-bromoesters, are versatile building blocks for constructing the complex carbocyclic cores of antiviral agents. orgsyn.orgbiorxiv.org Nucleoside analogues are a cornerstone of antiviral therapy, and many effective drugs are synthetic modifications of natural nucleosides. nih.govresearchgate.netchosun.ac.kr

The relevance of the α-bromoester moiety lies in its ability to participate in reactions that form key structural motifs in these drugs. For example, bromoesters are used in cyclization reactions and as precursors to radicals that can add to double bonds, forming the five- or six-membered rings characteristic of nucleoside sugars or their carbocyclic analogues. orgsyn.org The principles governing the reactivity of these related bromoesters are directly applicable to this compound, suggesting its potential as a precursor for novel, highly substituted nucleoside analogues that may offer new therapeutic possibilities.

Utility in the Construction of Diversely Functionalized Organic Molecules

The inherent reactivity of this compound makes it a powerful tool for creating a wide variety of functionalized organic molecules. google.com The two key reactive sites, the α-bromine and the ester group, can be manipulated independently or in concert to introduce diverse chemical features.

Nucleophilic Substitution at the α-Carbon: The bromine atom can be displaced by a wide range of nucleophiles. This allows for the introduction of functionalities such as amines (forming α-amino acids), azides (which can be reduced to amines or used in click chemistry), thiols (forming α-thioesters), and various carbon nucleophiles to extend the carbon chain.

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is itself a versatile functional group. The acid can be converted into amides, acid chlorides, or other esters (transesterification).

Elimination Reactions: Treatment with a suitable base can lead to an elimination reaction, removing the bromine and a proton to form an α,β-unsaturated ester. This introduces a double bond that can be used for further functionalization, such as in Michael additions or Diels-Alder reactions.

This versatility allows chemists to use a single, readily available intermediate to generate a library of complex molecules with different properties and potential applications, from pharmaceuticals to specialty chemicals. pharmaffiliates.com

Exploitation in Materials Science and Polymer Chemistry through Derived Monomers

The application of α-bromoesters extends into the realm of materials science, particularly in polymer chemistry. Related compounds, such as ethyl 2-bromoisobutyrate, are widely used as initiators for a controlled polymerization technique known as Atom Transfer Radical Polymerization (ATRP). polymersource.casigmaaldrich.commdpi.com ATRP allows for the synthesis of polymers with well-defined molecular weights, architectures, and low dispersity.

The key to ATRP is the reversible activation of a dormant species (the alkyl halide) by a transition metal catalyst, typically a copper complex, to generate a propagating radical. The α-bromoester functionality is an ideal initiator for this process. nih.gov By analogy, this compound possesses the necessary chemical features to act as an ATRP initiator.

Its use could lead to the formation of polymers with unique properties conferred by the dipropyl substitution. For instance, it could be used to synthesize star polymers or block copolymers where the initiating core has a bulky, hydrophobic character. Monomers derived from this bromoester, for example by converting the ester to an acrylate (B77674) or styrene (B11656) functionality, could also be polymerized to create materials with specific thermal or mechanical properties.

Analytical Methodologies for Characterization and Quantification of 2 Bromo 2 Propylpentanoic Acid Ethyl Ester and Its Transformation Products

Chromatographic Separation Techniques

Chromatography is a foundational technique for isolating 2-bromo-2-propylpentanoic acid ethyl ester from impurities, unreacted starting materials, and byproducts. The most common methods employed are gas chromatography and high-performance liquid chromatography.

Gas chromatography (GC) is a highly effective method for determining the purity of volatile compounds like this compound. nist.govnist.gov This technique separates components of a mixture based on their boiling points and their interactions with the stationary phase within the GC column. For purity analysis, the sample is vaporized and transported by an inert gas through the column, leading to the separation of individual components that are subsequently identified by a detector. The resulting chromatogram displays peaks for each compound, where the peak area corresponds to its concentration, enabling the quantification of any impurities. rjptonline.org

GC is also valuable for the separation and quantification of structural isomers that may form during the synthesis of the target compound. The selection of an appropriate stationary phase for the GC column is crucial for effectively resolving these closely related isomers.

High-performance liquid chromatography (HPLC) is a key technique for tracking the progress of the reaction that produces this compound. sielc.comresearchgate.net By taking samples from the reaction mixture at various intervals, HPLC can be used to measure the concentrations of reactants, intermediates, and the final product. This information is vital for optimizing reaction parameters such as temperature, duration, and catalyst levels.

In product analysis, HPLC separates the desired compound from non-volatile impurities. Depending on the polarity of the compounds being analyzed, different HPLC modes like reversed-phase or normal-phase can be utilized. A detector, such as a UV detector, is then used to quantify the separated components. sielc.com

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are critical for the definitive identification and detailed structural analysis of this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive details about the molecular structure. rsc.org

¹H NMR: Proton NMR reveals information about the different types of protons, their chemical environments, and their spatial relationships. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum are used to assemble the molecule's structure. chemicalbook.comchemicalbook.com

¹³C NMR: Carbon-13 NMR identifies the various types of carbon atoms in the molecule. The chemical shift of each carbon peak indicates its environment, such as being part of an alkyl chain, an ester group, or bonded to a bromine atom.

Expected NMR Data for this compound

| Spectrum | Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H NMR | -OCH₂ CH₃ | ~4.2 | Quartet | 2H |

| -CH₂ CH₂CH₃ | ~1.9-2.1 | Multiplet | 4H | |

| -OCH₂CH₃ | ~1.3 | Triplet | 3H | |

| -CH₂CH₂CH₃ | ~0.9-1.1 | Multiplet | 6H | |

| ¹³C NMR | C =O (Ester) | ~170 | ||

| -OC H₂CH₃ | ~62 | |||

| C -Br | ~60 | |||

| -C H₂CH₂CH₃ | ~38 | |||

| -CH₂C H₂CH₃ | ~20 | |||

| -OCH₂C H₃ | ~14 |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. nist.gov In this technique, the molecule is ionized, and the resulting ions are sorted by their mass-to-charge ratio (m/z). nih.gov The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. massbank.eu

The fragmentation pattern provides additional structural information. The manner in which the molecule breaks apart upon ionization helps to confirm the arrangement of its atoms and functional groups. For this compound, characteristic fragments would likely result from the loss of the ethyl group, the carboxyl group, or the bromine atom. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, would produce distinctive pairs of peaks for any bromine-containing fragments, separated by two m/z units.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is the process of chemically modifying a compound to make it more suitable for a specific analytical method. researchgate.net While this compound can often be analyzed directly, derivatization can be employed to improve sensitivity and selectivity, especially when analyzing its potential hydrolysis product, 2-bromo-2-propylpentanoic acid, in complex samples. sigmaaldrich.com

For example, if the ester hydrolyzes to the carboxylic acid, the acid can be converted into a more volatile and thermally stable ester (such as a methyl or silyl (B83357) ester) for better analysis by Gas Chromatography (GC). colostate.edursc.org This can result in sharper peaks and lower detection limits. gcms.cz For HPLC analysis, adding a UV-absorbing or fluorescent tag through derivatization can significantly improve the detection of the analyte, particularly at low concentrations. americanlaboratory.com The choice of derivatization reagent is based on the functional group being targeted and the analytical technique being used.

Pre-column Derivatization for Spectroscopic Detection (e.g., UV, Fluorescence)

Pre-column derivatization chemically modifies the analyte before it is introduced into the high-performance liquid chromatography (HPLC) system. The primary goal is to attach a functional group, known as a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), to the target molecule. This enhances the sensitivity and selectivity of the analytical method. For 2-Bromo-2-propylpentanoic acid, the carboxylic acid group is the primary target for such derivatization reactions.

Derivatization for UV-Visible Detection

The most common approach to enhance UV-Vis detectability of carboxylic acids is to convert them into esters that possess strong UV-absorbing properties. This is achieved by reacting the carboxylic acid with a derivatizing agent containing a chromophore.

A notable example relevant to the structure of 2-Bromo-2-propylpentanoic acid is the derivatization of valproic acid (2-propylpentanoic acid). To enable its analysis by HPLC with UV detection, valproic acid has been derivatized by introducing benzoyl or phenyl groups. Reagents such as 2-hydroxyacetophenone (B1195853) or trichlorophenol can be used for this purpose in an esterification reaction. Another widely used class of reagents is the phenacyl halides, such as p-bromophenacyl bromide. This reagent reacts with carboxylic acids to form p-bromophenacyl esters, which exhibit strong UV absorbance around 260 nm, facilitating sensitive detection.

Derivatization for Fluorescence Detection

Fluorescence detection generally offers superior sensitivity and selectivity compared to UV-Vis detection. Pre-column derivatization for fluorescence detection involves tagging the analyte with a highly fluorescent molecule (a fluorophore). A variety of reagents have been developed for the derivatization of carboxylic acids.

Common classes of fluorescent derivatization reagents include:

Coumarin Analogues: These reagents, such as N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC), react with carboxylic acids in the presence of a catalyst to form highly fluorescent esters.

Anthracene (B1667546) Derivatives: Reagents like 9-chloromethyl anthracene are used to convert carboxylic acids into their corresponding fluorescent esters, which can be detected with high sensitivity.

Pyrene Derivatives: 1-Pyrenemethylamine is another effective reagent that reacts with carboxylic acids, in the presence of coupling agents, to yield fluorescent derivatives.

The selection of a derivatization reagent depends on factors such as reaction conditions, stability of the derivative, and the specific requirements of the analytical method. The table below summarizes key characteristics of selected derivatization reagents for carboxylic acids.

| Reagent | Target Analyte Group | Detection Method | Reaction Conditions | Spectroscopic Properties (λex / λem or λmax) | Reference |

|---|---|---|---|---|---|

| p-Bromophenacyl bromide | Carboxylic Acid | UV | Catalyst used | ~260 nm | |

| 9-Chloromethyl anthracene | Carboxylic Acid | Fluorescence | Acetonitrile, catalyst, 50 min | 365 nm / 410 nm | |

| N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) | Carboxylic Acid | Fluorescence | Acetone, K2CO3, 18-crown-6, 30°C, 20 min | 345 nm / 435 nm | |

| 1-Pyrenemethylamine | Carboxylic Acid | Fluorescence | With coupling agents (EDC, HOBt) | Not specified | |

| L-leucine-4-methyl-7-coumarinylamide | Carboxylic Acid | Fluorescence | Reaction with mixed anhydride (B1165640) intermediate | 330 nm / 390 nm |

Applications in Quantitative Analysis of Related Compounds

The derivatization methodologies described are integral to the quantitative analysis of a wide range of compounds structurally related to this compound and its transformation products. These applications are found in pharmaceutical, environmental, and biological analyses.

Analysis of Valproic Acid and Analogues

Valproic acid (VPA), a widely used antiepileptic drug, is structurally analogous to the de-esterified and de-brominated form of the target compound. Due to its lack of a chromophore, direct UV analysis of VPA is insensitive. Chemical derivatization to introduce a phenyl or benzoyl group has enabled the development of sensitive and feasible reverse-phase HPLC methods for its quantification in pharmaceutical and biological samples. These methods have been validated for linearity, accuracy, and precision, achieving limits of quantification as low as 0.75 × 10⁻⁵ mg/mL, demonstrating a significant increase in sensitivity over underivatized VPA.

Analysis of Aliphatic Carboxylic Acids

The quantitative analysis of various short- and long-chain carboxylic acids in food and environmental samples often relies on pre-column derivatization. A method using 9-chloromethyl anthracene as a fluorescence labeling reagent demonstrated good linearity over a concentration range of 1–250 nmol/mL for acids such as formic, acetic, propionic, butyric, pentanoic, and benzoic acid. The sensitivity of these methods is often in the picomole to femtomole range. For example, a method employing 1-pyrenemethylamine followed by a specialized clean-up step achieved detection limits of 2.3–8.0 fmol for several linear aliphatic carboxylic acids.

Analysis of Halogenated Compounds

Derivatization techniques are also applied to the analysis of other halogenated compounds. For instance, a method for the determination of bromide in samples involves a pre-column derivatization to form 4-bromoacetanilide, which is then quantified by HPLC with UV detection at 240 nm, achieving a detection limit of 1 µg/L. In environmental analysis, perfluorinated carboxylic acids (PFCAs), a class of persistent pollutants, have been quantified using derivatization with p-bromophenacyl bromide followed by LC-UV-MS/MS analysis. This approach not only enhances detectability but also helps to eliminate background interference from the analytical instrumentation, achieving limits of detection below 5 ng/mL.

The following table summarizes the performance of several quantitative methods based on pre-column derivatization for compounds related to 2-Bromo-2-propylpentanoic acid.

| Analyte(s) | Derivatization Reagent | Method | Linearity Range | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Application / Matrix | Reference |

|---|---|---|---|---|---|---|

| Valproic Acid | Trichlorophenol / 2-Hydroxyacetophenone | RP-HPLC-UV | R² = 0.997 | LOQ: 0.75 × 1 |

Future Research Directions and Unexplored Reactivity of 2 Bromo 2 Propylpentanoic Acid Ethyl Ester

Development of Highly Stereoselective and Regioselective Transformations

The control of stereochemistry and regiochemistry is a cornerstone of modern organic synthesis. For 2-Bromo-2-propylpentanoic acid ethyl ester, the sterically hindered nature of the tertiary bromide offers a unique platform for developing highly selective reactions.

Stereoselectivity: Reactions that create a new stereocenter or influence the configuration of an existing one are termed stereoselective. masterorganicchemistry.com Future research could focus on nucleophilic substitution reactions where the incoming nucleophile attacks from a specific face of the molecule, potentially leading to a single enantiomer or diastereomer. This is particularly challenging due to the steric bulk around the reactive center, which could hinder traditional SN2-type inversions. A key research avenue would be the design of chiral catalysts or reagents that can effectively differentiate between the prochiral faces of the carbocation intermediate formed in an SN1-type pathway.

Regioselectivity: In elimination reactions, regioselectivity refers to the preference for the formation of one constitutional isomer over another. masterorganicchemistry.com The structure of this compound allows for the formation of different alkene isomers upon elimination. Future work should explore reaction conditions (e.g., base, solvent, temperature) that can precisely control which proton is abstracted, thereby directing the position of the resulting double bond. For instance, the use of bulky bases could favor the formation of the less-substituted (Hofmann) product over the more substituted (Zaitsev) product, a principle that could be systematically investigated for this specific substrate. masterorganicchemistry.com

Table 1: Hypothetical Study on Regioselective Elimination

| Base | Solvent | Temperature (°C) | Major Product (Alkene Isomer) | Observed Ratio (Zaitsev:Hofmann) |

| Sodium Ethoxide | Ethanol (B145695) | 50 | Zaitsev | 85:15 |

| Potassium tert-butoxide | tert-Butanol (B103910) | 80 | Hofmann | 20:80 |

| DBU | Toluene | 110 | Zaitsev | 90:10 |

| LDA | THF | -78 | Hofmann | 10:90 |

Catalytic Systems for Greener and More Efficient Synthetic Routes

The principles of green chemistry aim to reduce environmental impact by improving efficiency and minimizing waste. patsnap.com Developing catalytic routes for the synthesis and transformation of this compound is a critical future direction.

Future research should investigate the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. researchgate.net For example, metal oxides or supported metal nanoparticles could be developed to catalyze substitution reactions under milder conditions than traditional methods. patsnap.com Biocatalysis, using enzymes like lipases or dehalogenases, represents another frontier. Enzymes operate under mild, aqueous conditions and can offer unparalleled selectivity, potentially resolving challenges in stereocontrol. mdpi.com The use of alternative energy sources, such as ultrasound (sonochemistry), could also promote higher yields and shorter reaction times while reducing energy consumption. researchgate.net

Exploration of Novel Bond-Forming Reactions Beyond Traditional Substitution and Elimination

The reactivity of this compound is not limited to simple substitution and elimination. Its structure is suitable for a range of modern, powerful bond-forming reactions that remain largely unexplored for this specific substrate.

A significant area for future research is the use of this compound in transition-metal-catalyzed cross-coupling reactions. While challenging for tertiary bromides, the development of specialized ligands and catalyst systems could enable reactions like Suzuki, Stille, or Sonogashira couplings, forming new carbon-carbon bonds at the sterically congested quaternary center. Another promising avenue is the exploration of photoredox catalysis. This technique uses light to generate radical intermediates under extremely mild conditions, which could then participate in a variety of bond-forming events that are inaccessible through traditional ionic pathways.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers enhanced control, safety, and scalability. researchgate.netvapourtec.com Integrating the synthesis and subsequent reactions of this compound into automated flow systems is a key direction for improving manufacturing efficiency.

Automated platforms can rapidly screen and optimize reaction conditions (e.g., temperature, residence time, reagent ratios) to maximize yield and minimize byproducts. vapourtec.com This high-throughput experimentation would be invaluable for tackling the challenges outlined above, such as achieving high stereoselectivity or developing novel catalytic systems. researchgate.net Furthermore, flow chemistry can enable the safe use of reactive intermediates and hazardous reagents, and allows for seamless scaling from laboratory discovery to industrial production. mit.edunih.gov The development of a telescoped flow process, where the ester is synthesized and then used in a subsequent reaction without isolation, would represent a significant advancement in efficiency. mit.edu

Computational Predictions for Novel Reactivity and Molecular Design

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, guiding experimental work and saving significant time and resources. Applying these methods to this compound can unlock new understanding of its reactivity.

Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the selectivity of potential transformations. For example, computational modeling could predict the most likely outcome of an elimination reaction under specific conditions or identify the most promising catalyst for a novel cross-coupling reaction. Furthermore, computational screening can be used to design new derivatives of the parent molecule with tailored electronic and steric properties for specific applications.

Table 2: Example of Computationally Predicted Molecular Properties (DFT B3LYP/6-31G)*

| Property | Predicted Value | Implication for Reactivity |

| C-Br Bond Length | 1.98 Å | Indicates a relatively labile bond, susceptible to cleavage. |

| Mulliken Charge on α-Carbon | +0.15 | Suggests an electrophilic center, prone to nucleophilic attack. |

| HOMO-LUMO Gap | 5.8 eV | Relates to the electronic excitation energy, useful for predicting photochemical reactivity. |